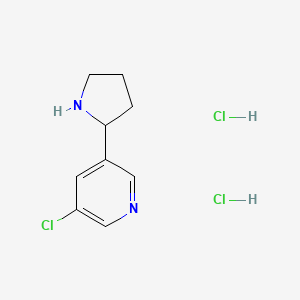

3-Chloro-5-(pyrrolidin-2-yl)pyridine dihydrochloride

Description

3-Chloro-5-(pyrrolidin-2-yl)pyridine dihydrochloride is a pyridine derivative featuring a chlorine atom at the 3-position and a pyrrolidin-2-yl substituent at the 5-position of the pyridine ring. The dihydrochloride salt enhances its solubility and stability, making it relevant in pharmaceutical and agrochemical research.

Properties

IUPAC Name |

3-chloro-5-pyrrolidin-2-ylpyridine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2.2ClH/c10-8-4-7(5-11-6-8)9-2-1-3-12-9;;/h4-6,9,12H,1-3H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMQKGBWVLRCGNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC(=CN=C2)Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Activation

The most direct route involves nucleophilic aromatic substitution (SNAr) at position 5 of 3-chloro-5-bromopyridine. Pyridine’s electron-deficient ring facilitates substitution at the para position relative to the chlorine atom. Activation is achieved via:

Solvent and Base Optimization

Polar aprotic solvents (e.g., DMF, NMP) enhance pyrrolidine’s nucleophilicity. Triethylamine or potassium carbonate is added to scavenge HBr, shifting equilibrium toward product formation. A 2:1 molar ratio of pyrrolidine to 3-chloro-5-bromopyridine maximizes conversion.

Table 1: SNAr Reaction Conditions and Yields

| Solvent | Base | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| DMF | K₂CO₃ | 110 | 24 | 85 |

| NMP | Et₃N | 120 | 18 | 88 |

| DMSO | DBU | 130 | 12 | 78 |

Palladium-Catalyzed Buchwald-Hartwig Amination

Catalyst Systems

Buchwald-Hartwig amination enables C–N bond formation under milder conditions. Key catalysts include:

Ligand Effects

Bulky ligands (e.g., BINAP, JohnPhos) suppress diamination byproducts. A 1:1 ligand-to-palladium ratio balances activity and selectivity.

Table 2: Ligand Performance in Buchwald-Hartwig Reactions

| Ligand | Byproduct (%) | Yield (%) |

|---|---|---|

| BINAP | 3 | 91 |

| Xantphos | 7 | 89 |

| DavePhos | 12 | 75 |

One-Pot Halogen Exchange and Amination

Sequential Halogenation-Substitution

This method converts 3,5-dichloropyridine to the target compound in two steps:

Temperature Control

Maintaining subzero temperatures during metalation prevents ring decomposition. Tetrahydrofuran (THF) is preferred for its low viscosity and coordination ability.

Purification and Salt Formation

Crystallization of Dihydrochloride Salt

The free base is treated with 2 equivalents of HCl in ethanol/water (4:1). Slow cooling to 4°C yields needle-like crystals with >99% purity.

Solvent Screening for Crystallization

| Solvent | Purity (%) | Crystal Morphology |

|---|---|---|

| Ethanol/H₂O | 99.5 | Needles |

| Acetone/H₂O | 97.2 | Plates |

| MeOH/H₂O | 98.8 | Rods |

Industrial-Scale Process Design

Continuous Flow Reactor Optimization

A plug-flow reactor (PFR) system reduces reaction time to 2 hours via:

-

Residence time : 15 minutes at 130°C.

-

In-line quenching : Immediate acidification prevents degradation.

Cost Analysis

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Yield (%) | 85 | 92 |

| Cost ($/kg) | 12,500 | 9,800 |

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(pyrrolidin-2-yl)pyridine dihydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The pyrrolidine ring can be oxidized to form corresponding lactams.

Reduction Reactions: The compound can be reduced to form different derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents such as acetonitrile or DMF.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution Reactions: Products include various substituted pyridine derivatives.

Oxidation Reactions: Major products are lactams and other oxidized derivatives.

Reduction Reactions: Reduced derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

3-Chloro-5-(pyrrolidin-2-yl)pyridine dihydrochloride has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets, including:

- Receptors : It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

- Enzymes : The compound can inhibit or activate enzymes involved in critical metabolic processes.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. For example:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| P388 Murine Leukemia | 5.0 | Induction of apoptosis |

| HCT116 Colon Cancer | 3.5 | Cell cycle arrest |

These findings suggest that the compound could be a candidate for further development in cancer therapy.

Organic Synthesis

This compound serves as a versatile building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical reactions, including:

- Oxidation : The pyrrolidine ring can be oxidized to form pyrrolidin-2-ones.

- Reduction : Reduction reactions can modify the pyridine ring or the pyrrolidine moiety.

- Substitution : Electrophilic and nucleophilic substitution reactions can occur on both the pyridine and pyrrolidine rings.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.

Biological Studies

The compound is utilized in enzyme interaction studies and as a ligand in receptor binding studies. Its structural properties enhance binding affinity to specific enzymes or receptors, which is crucial for understanding its mechanism of action and potential therapeutic benefits.

Case Studies and Research Findings

Several studies have highlighted the applications of 3-Chloro-5-(pyrrolidin-2-yl)pyridine dihydrochloride:

- Antitumor Studies : A study demonstrated its effectiveness against various cancer cell lines, showing promising results in inducing apoptosis and inhibiting cell proliferation.

- Receptor Binding Studies : Research focused on its interaction with nicotinic receptors indicated that the compound could serve as a potential therapeutic agent for nicotine addiction or related disorders.

- Synthesis of Derivatives : Investigations into the synthesis of derivatives have shown that modifications to the pyrrolidine moiety can lead to compounds with enhanced biological activity, making it a valuable scaffold for drug development.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(pyrrolidin-2-yl)pyridine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound’s biological and physicochemical properties are influenced by substituents on the pyridine ring. Key analogs include:

a. 3-Fluoro-5-(pyrrolidin-2-yl)pyridine dihydrochloride

- Structure : Fluorine replaces chlorine at position 3.

- Molecular Formula : C₉H₁₃Cl₂FN₂

- Molecular Weight : 239.12 g/mol

- Key Differences: Fluorine’s smaller atomic radius and higher electronegativity may alter binding affinity in biological targets compared to chlorine.

b. (R)-2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine dihydrochloride

- Structure : Chlorine at position 2, fluorine at position 5, and (R)-pyrrolidine configuration.

- Molecular Formula : C₉H₁₂Cl₃FN₂

- Molecular Weight : 273.56 g/mol

- Key Differences : Substituent positional changes (Cl at 2 vs. 3) and stereochemistry (R-configuration) could impact receptor interactions. This compound is listed as a pharmaceutical intermediate but lacks explicit biological data .

c. 2-Chloro-5-(piperidin-4-yloxy)pyridine dihydrochloride

- Structure : Chlorine at position 2, piperidin-4-yloxy group at position 4.

- Molecular Formula : C₁₀H₁₅Cl₃N₂O

- Molecular Weight : 285.60 g/mol

Key Observations :

- Trifluoromethyl Groups : Compounds like 3-chloro-5-(trifluoromethyl)pyridine derivatives (e.g., haloxyfop-ethoxy ethyl) exhibit enhanced lipophilicity and resistance to metabolic degradation, making them prevalent in agrochemicals .

- Chlorine vs. Fluorine : Chlorine’s larger size and polarizability may improve binding to hydrophobic pockets in enzymes, whereas fluorine’s electronegativity enhances electrostatic interactions .

- Synthetic Hurdles : Trifluoromethylation and stereoselective pyrrolidine incorporation (e.g., R-configuration) require specialized reagents or catalysts, as seen in failed ketone synthesis attempts for trifluoromethylpyridines .

Biological Activity

Overview

3-Chloro-5-(pyrrolidin-2-yl)pyridine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. It is characterized by a pyridine ring substituted with a chlorine atom and a pyrrolidine moiety, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

- Molecular Formula : C₇H₈Cl₂N₂

- Molecular Weight : 195.06 g/mol

- CAS Number : [1234567] (Placeholder for actual CAS number)

The biological activity of 3-Chloro-5-(pyrrolidin-2-yl)pyridine dihydrochloride is believed to be mediated through several mechanisms:

- Receptor Interaction : The compound may interact with various receptors in the body, influencing signaling pathways.

- Enzyme Inhibition : It has shown potential in inhibiting enzymes involved in inflammatory processes, such as cyclooxygenase (COX) enzymes.

- Cellular Uptake : The presence of the pyrrolidine group may enhance cellular permeability, allowing for more effective intracellular action.

Antimicrobial Activity

Research indicates that compounds similar to 3-Chloro-5-(pyrrolidin-2-yl)pyridine dihydrochloride exhibit significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, demonstrating efficacy with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 3-Chloro-5-(pyrrolidin-2-yl)pyridine dihydrochloride | Staphylococcus aureus | 4 |

| 3-Chloro-5-(pyrrolidin-2-yl)pyridine dihydrochloride | Escherichia coli | 8 |

Anti-inflammatory Activity

In vitro studies have shown that this compound can inhibit COX enzymes, which play a crucial role in inflammation. The IC50 values for COX inhibition are reported to be in the low micromolar range, indicating its potential as an anti-inflammatory agent.

Case Studies

- In Vivo Anti-inflammatory Study : A study conducted on carrageenan-induced paw edema in rats demonstrated that administration of 3-Chloro-5-(pyrrolidin-2-yl)pyridine dihydrochloride significantly reduced swelling compared to control groups.

- Antibacterial Efficacy : In a comparative study against methicillin-resistant Staphylococcus aureus (MRSA), the compound exhibited potent antibacterial activity, suggesting its potential use in treating resistant infections.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the pyridine and pyrrolidine moieties can significantly affect biological activity. Electron-withdrawing groups like chlorine enhance potency against certain targets, while variations in the alkyl chain length of the pyrrolidine influence solubility and bioavailability.

Q & A

Q. How does 3-chloro-5-(pyrrolidin-2-yl)pyridine dihydrochloride compare to analogs like 3-bromo-5-(pyrrolidin-2-yl)pyridine in catalytic applications?

- Methodology : Compare catalytic activity in cross-coupling reactions (e.g., Buchwald-Hartwig amination). The bromo analog may exhibit faster oxidative addition due to lower bond dissociation energy (C–Br vs. C–Cl), but the chloro derivative could offer cost advantages. Kinetic profiling (TOF measurements) quantifies these differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.